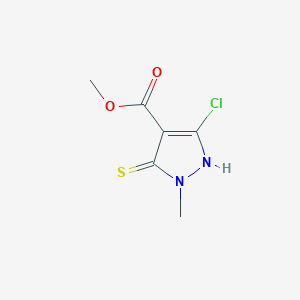
CID 102602623
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “CID 102602623” is a chemical substance that has garnered interest in various scientific fields
準備方法
The preparation of CID 102602623 involves specific synthetic routes and reaction conditions. One of the methods includes the use of indentation lithography to create nano-patterned structures . This technique allows for the precise formation of nanopatterns, which are essential for the compound’s application in sensitive hydrogen sensors. The industrial production methods for this compound are designed to ensure high purity and yield, making it suitable for large-scale applications.
化学反応の分析
CID 102602623 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bis(2-methoxyethyl)aminosulfur trifluoride, which is known for its versatility in fluorination reactions . This reagent facilitates the conversion of alcohols, aldehydes, and carboxylic acids into their corresponding fluorinated derivatives. The major products formed from these reactions are fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
科学的研究の応用
CID 102602623 has a wide range of scientific research applications. In chemistry, it is used as a reagent for fluorination reactions, enhancing the synthetic accessibility of complex fluorinated compounds. In biology, it plays a role in the development of sensitive hydrogen sensors, which are crucial for detecting hydrogen levels in various environments . In medicine, the compound’s derivatives are explored for their potential therapeutic effects. In industry, it is utilized in the production of high-purity materials and advanced sensors.
作用機序
The mechanism of action of CID 102602623 involves its interaction with specific molecular targets and pathways. For instance, in the context of hydrogen sensors, the compound’s nano-patterned structures enhance the sensitivity and accuracy of hydrogen detection . The molecular targets include hydrogen molecules, which bind to the sensor’s surface, leading to measurable changes in electrical properties.
類似化合物との比較
CID 102602623 can be compared with other similar compounds, such as bis(2-methoxyethyl)aminosulfur trifluoride and its derivatives . These compounds share similar fluorination capabilities but differ in their thermal stability and effectiveness. This compound stands out due to its enhanced stability and versatility in various chemical transformations. Other similar compounds include different forms of 1,2-dichloroethene, which are used in similar applications but have distinct structural properties .
特性
分子式 |
C12H15O2 |
|---|---|
分子量 |
191.25 g/mol |
InChI |
InChI=1S/C12H15O2/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h4-8H,1-3H3,(H,13,14) |
InChIキー |
CGLCCKMTQUABRG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)[CH]C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


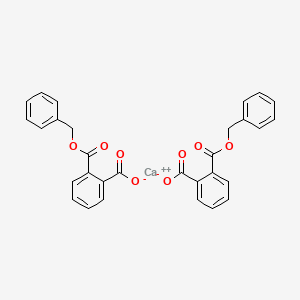
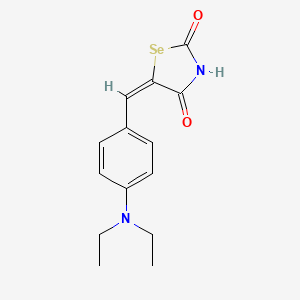

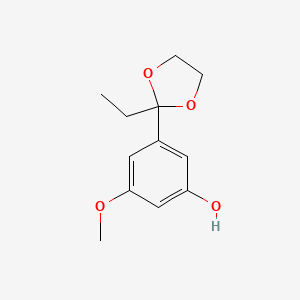
![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
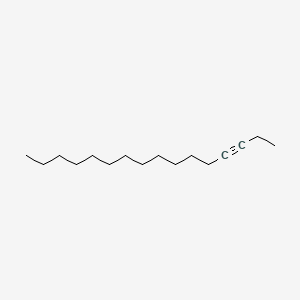
![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-6-(propylamino)-pyrimidin-5-YL]-](/img/structure/B13808090.png)
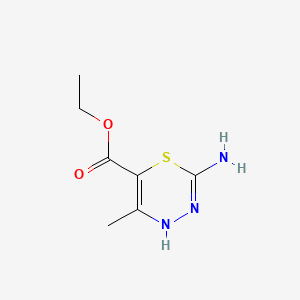
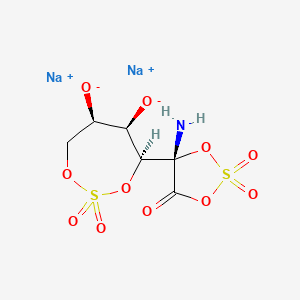

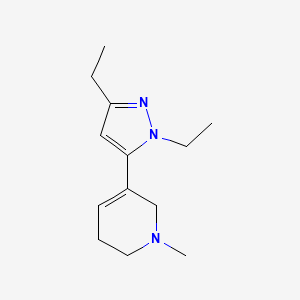
![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)
